molecular formula C8H4ClF2N B1425661 4-Chloro-3,5-difluorophenylacetonitrile CAS No. 1000540-50-0

4-Chloro-3,5-difluorophenylacetonitrile

Cat. No.: B1425661
CAS No.: 1000540-50-0
M. Wt: 187.57 g/mol
InChI Key: NAPOZFDLZLEPNG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-difluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 . It is used as an organic building block in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-3,5-difluorophenyl)acetonitrile consists of a nitrile group (-CN) attached to an acetyl group (CH2-), which is further connected to a phenyl ring. The phenyl ring is substituted with chlorine and fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chloro-3,5-difluorophenyl)acetonitrile include a molecular weight of 187.57 and a molecular formula of C8H4ClF2N . Other specific properties like boiling point and storage conditions are not available in the search results .

Scientific Research Applications

  • Coordination Chemistry : (Wang Yiwen et al., 2019) explored a compound where a Pt(II) atom is coordinated in a distorted square-planar coordination involving a ligand similar to 2-(4-Chloro-3,5-difluorophenyl)acetonitrile. This study demonstrates the compound's role in forming complex coordination structures.

  • Chromatography : A study by (E. A. Corbin et al., 1960) utilized acetonitrile in partition chromatographic systems, showcasing its application in analytical chemistry for separation processes.

  • Fluorine Chemistry : Research by (C. E. Stephens et al., 2004) involved acetonitrile as a solvent in the fluorination of diarylisoxazoles. This indicates its use in facilitating chemical reactions involving fluorine.

  • Electrochemical Studies : A study by (M. Samide et al., 1998) utilized acetonitrile in the electrochemical reduction of a chloro compound, showing its role in electrochemical reactions.

  • Environmental Chemistry : Research by (J. Tront et al., 2007) used acetonitrile extracts to study the fate of halogenated phenols in plants, demonstrating its application in environmental monitoring and plant chemistry.

  • Organic Synthesis : A study by (V. Srivastava et al., 2010) involved acetonitrile in the Beckmann rearrangement process, indicating its utility in organic synthesis.

Properties

IUPAC Name

2-(4-chloro-3,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPOZFDLZLEPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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